molecular formula C20H10Br2O2 B12004455 4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione CAS No. 67219-72-1

4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione

Cat. No.: B12004455
CAS No.: 67219-72-1
M. Wt: 442.1 g/mol
InChI Key: SMSZQIJSHGRGMC-UHFFFAOYSA-N
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Description

4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination reactions where bromine atoms are introduced into the pentacyclic framework. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. Detailed studies on its mechanism of action are essential to fully understand its potential and limitations.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,11,12,17,18-Hexabromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene
  • Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carbonitrile

Uniqueness

4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione stands out due to its specific bromination pattern and the resulting chemical properties. Its unique structure allows for distinct reactivity and applications compared to other similar compounds.

This detailed article provides a comprehensive overview of 4,5-dibromopentacyclo[66602,709,14015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

67219-72-1

Molecular Formula

C20H10Br2O2

Molecular Weight

442.1 g/mol

IUPAC Name

4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione

InChI

InChI=1S/C20H10Br2O2/c21-17-18(22)20(24)16-14-10-6-2-1-5-9(10)13(15(16)19(17)23)11-7-3-4-8-12(11)14/h1-8,13-14H

InChI Key

SMSZQIJSHGRGMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)C(=C(C5=O)Br)Br

Origin of Product

United States

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